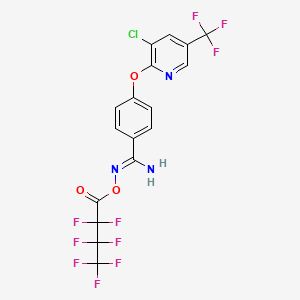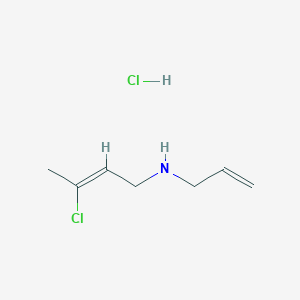
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride is an organic compound with a unique structure that includes an allyl group, a chlorine atom, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride typically involves the reaction of allylamine with 3-chloro-2-butenal under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is continuously extracted and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted amines or alcohols.
Aplicaciones Científicas De Investigación
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-Allyl-3-chloro-2-buten-1-amine: Lacks the hydrochloride group but has similar structural features.
N-Allyl-2-buten-1-amine: Lacks the chlorine atom but has similar structural features.
3-Chloro-2-buten-1-amine: Lacks the allyl group but has similar structural features.
Uniqueness
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride is unique due to the presence of both the allyl group and the chlorine atom, which confer specific chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Propiedades
Número CAS |
436099-57-9 |
|---|---|
Fórmula molecular |
C7H13Cl2N |
Peso molecular |
182.09 g/mol |
Nombre IUPAC |
3-chloro-N-prop-2-enylbut-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12ClN.ClH/c1-3-5-9-6-4-7(2)8;/h3-4,9H,1,5-6H2,2H3;1H |
Clave InChI |
NSIKCGRFMBIWGD-UHFFFAOYSA-N |
SMILES |
CC(=CCNCC=C)Cl.Cl |
SMILES isomérico |
C/C(=C/CNCC=C)/Cl.Cl |
SMILES canónico |
CC(=CCNCC=C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


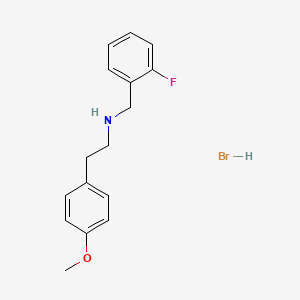
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/structure/B6352085.png)
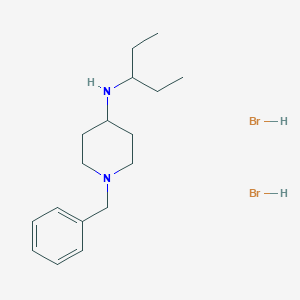
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/structure/B6352090.png)
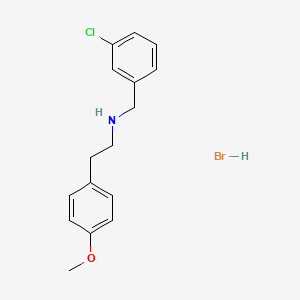
amine hydrobromide](/img/structure/B6352108.png)
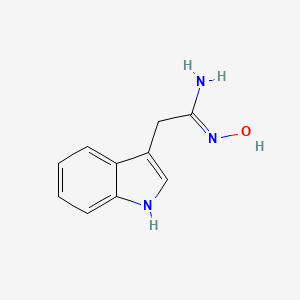
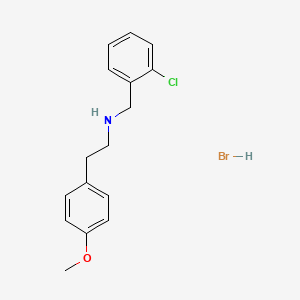
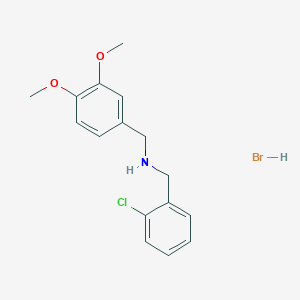
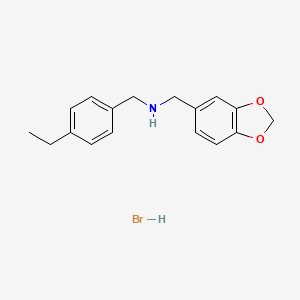
![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)
